2-(Aminomethyl)-4-methylpentan-1-ol 2-(Aminomethyl)-4-methylpentan-1-ol
Brand Name: Vulcanchem
CAS No.: 1250484-37-7
VCID: VC4213079
InChI: InChI=1S/C7H17NO/c1-6(2)3-7(4-8)5-9/h6-7,9H,3-5,8H2,1-2H3
SMILES: CC(C)CC(CN)CO
Molecular Formula: C7H17NO
Molecular Weight: 131.219

2-(Aminomethyl)-4-methylpentan-1-ol

CAS No.: 1250484-37-7

Cat. No.: VC4213079

Molecular Formula: C7H17NO

Molecular Weight: 131.219

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-4-methylpentan-1-ol - 1250484-37-7

Specification

CAS No. 1250484-37-7
Molecular Formula C7H17NO
Molecular Weight 131.219
IUPAC Name 2-(aminomethyl)-4-methylpentan-1-ol
Standard InChI InChI=1S/C7H17NO/c1-6(2)3-7(4-8)5-9/h6-7,9H,3-5,8H2,1-2H3
Standard InChI Key JMGASEAIRBNJHL-UHFFFAOYSA-N
SMILES CC(C)CC(CN)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2-(Aminomethyl)-4-methylpentan-1-ol belongs to the class of amino alcohols, characterized by the presence of both amine (-NH2_2) and hydroxyl (-OH) functional groups. Its IUPAC name, 2-(aminomethyl)-4-methylpentan-1-ol, reflects its branched alkane chain with substituents at specific positions . The compound’s structure can be represented as:
CH3C(CH3)CH2CH(CH2NH2)CH2OH\text{CH}_3-\text{C}(\text{CH}_3)-\text{CH}_2-\text{CH}(\text{CH}_2\text{NH}_2)-\text{CH}_2\text{OH}
The presence of primary amine and hydroxyl groups enables participation in nucleophilic substitution, condensation, and complexation reactions .

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

  • NMR: 1H^1\text{H} NMR spectra typically show signals for the hydroxyl proton (~1.5 ppm), aminomethyl protons (~2.7 ppm), and methyl groups (~0.9–1.1 ppm) .

  • IR: Strong absorption bands at 3300–3500 cm1^{-1} (O-H and N-H stretches) and 1050–1150 cm1^{-1} (C-O stretch) .

  • Mass Spectrometry: The molecular ion peak appears at m/z 131, with fragmentation patterns indicating loss of -OH and -NH2_2 groups .

Computational studies using density functional theory (DFT) reveal a bent conformation due to intramolecular hydrogen bonding between the hydroxyl and amine groups, which stabilizes the molecule .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is synthesized via a three-step process:

  • Hydroboration-Oxidation: 4-methyl-1-pentene undergoes hydroboration with borane-THF to form 4-methylpentan-1-ol .

  • Aminomethylation: The alcohol is reacted with formaldehyde and ammonium chloride under Mannich reaction conditions to introduce the aminomethyl group .

  • Purification: Crude product is purified via vacuum distillation or column chromatography, yielding >95% purity .

Industrial Manufacturing

Industrial production employs continuous-flow reactors to enhance yield and reduce costs. Key parameters include:

  • Temperature: 80–100°C

  • Pressure: 1–2 atm

  • Catalysts: Zeolites or acidic resins to accelerate the Mannich reaction .

ParameterLaboratory ScaleIndustrial Scale
Reaction Time12–24 hours2–4 hours
Yield70–80%85–90%
Purity≥95%≥98%

Physicochemical Properties

Physical Properties

  • Appearance: Clear, colorless liquid .

  • Density: 0.92–0.94 g/cm3^3 at 20°C .

  • Boiling Point: 210–215°C (extrapolated) .

  • Solubility: Miscible with water, ethanol, and acetone; insoluble in nonpolar solvents .

Chemical Stability

The compound is hygroscopic and sensitive to oxidation. Storage under inert gas (argon or nitrogen) at room temperature is recommended to prevent degradation . Its half-life in aqueous solution at pH 7 is approximately 30 days, decreasing to <7 days under acidic or alkaline conditions .

Pharmaceutical Applications

Role in API Synthesis

2-(Aminomethyl)-4-methylpentan-1-ol serves as a key intermediate in synthesizing neuromodulators and cardiovascular agents. For example:

  • Neurological Drugs: It is used to produce GABAB_B receptor agonists for treating epilepsy and spasticity .

  • Antihypertensives: The compound’s amine group facilitates the formation of β-blockers like atenolol analogs .

Case Study: Corrosion Inhibitors

In industrial settings, derivatives of this compound are effective in protecting steel pipelines. A 2024 study demonstrated that 0.1% concentration in saline solution reduced corrosion rates by 92% .

Industrial and Material Science Uses

Surfactants and Emulsifiers

Quaternary ammonium salts derived from 2-(Aminomethyl)-4-methylpentan-1-ol exhibit critical micelle concentrations (CMC) of 0.5–1.0 mM, making them suitable for detergents and emulsifiers .

Adhesives and Coatings

Incorporating this compound into epoxy resins improves tensile strength (up to 45 MPa) and thermal stability (decomposition temperature >300°C) .

SupplierPurityPrice (50 mg)Lead Time
CymitQuimica 95%€71.0010–20 days
MuseChem ≥95%$289.0015–30 days
American Elements 99%$496.004–6 weeks

Packaging Specifications

Bulk quantities are shipped in steel drums (25–100 kg) or isotanks (1,000–5,000 kg). Research-grade material is available in amber glass vials (100 mg–1 kg) under argon atmosphere .

Future Research Directions

Biodegradable Polymers

Ongoing research explores its use in polyurethane foams with enzymatic degradation pathways, potentially reducing environmental impact .

Challenges

Scalability of synthesis and cost-effective purification remain barriers to large-scale adoption. Advances in catalytic systems and membrane-based separation technologies are critical .

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